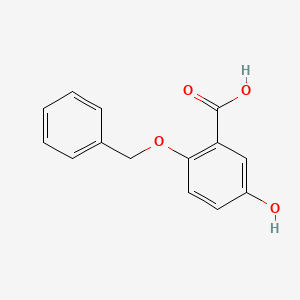
醋酸曲普瑞林
描述
Histrelin acetate is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with enhanced potency. It is primarily used in the treatment of hormone-sensitive conditions such as advanced prostate cancer and central precocious puberty. Histrelin acetate functions as a GnRH agonist, stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .
科学研究应用
Histrelin acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.
Medicine: Employed in the treatment of hormone-sensitive cancers, such as prostate cancer, and conditions like central precocious puberty.
Industry: Utilized in the development of sustained-release drug delivery systems, such as subcutaneous implants
作用机制
Histrelin Acetate, also known as Histrelin (acetate), is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH) with a higher potency . This article provides a detailed overview of the mechanism of action of Histrelin Acetate.
Target of Action
Histrelin Acetate primarily targets specific cells in the pituitary gland known as gonadotropes . These cells play a crucial role in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for sexual development and reproduction .
Mode of Action
Histrelin Acetate interacts with its targets by binding to the GnRH receptor located on the pituitary gonadotropes . This binding stimulates these cells to release LH and FSH . When administered continuously, histrelin acetate acts as a potent inhibitor of gonadotropin .
Biochemical Pathways
The interaction of Histrelin Acetate with its targets affects the biochemical pathways involved in the production of sex steroids. By reducing the levels of LH and FSH, Histrelin Acetate reduces the concentration of sex steroids . This has downstream effects on various physiological processes, including sexual development and reproduction.
Pharmacokinetics
Histrelin Acetate is administered as a subcutaneous implant that delivers continuous therapeutic doses . The drug is delivered continuously at a rate of 50–60 mcg daily over 12 months . The bioavailability of Histrelin Acetate is 92%, and it has a half-life of 4.0 hours . It is metabolized in the liver .
Result of Action
The molecular and cellular effects of Histrelin Acetate’s action include a decrease in the levels of LH and FSH, leading to a subsequent decrease in the concentration of sex steroids . This results in the regression in growth and eventual death of hormone-sensitive cancer cells .
Action Environment
The action, efficacy, and stability of Histrelin Acetate can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and elimination of Histrelin Acetate. Furthermore, individual patient factors such as age, gender, and overall health status can also influence the drug’s action and efficacy .
生化分析
Biochemical Properties
Histrelin Acetate acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses . This drug is a synthetic analog of naturally occurring GnRH with a higher potency . It interacts with gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland, leading to the reversible down-regulation of these receptors and desensitization of the pituitary gonadotropes .
Cellular Effects
Histrelin Acetate influences cell function by acting on particular cells of the pituitary gland called gonadotropes . It stimulates these cells to release luteinizing hormone and follicle-stimulating hormone . This action impacts cell signaling pathways and gene expression related to the production of these hormones .
Molecular Mechanism
The mechanism of action of Histrelin Acetate involves its binding interactions with GnRH receptors in the pituitary gland . As a GnRH agonist, it stimulates these receptors, leading to the release of luteinizing hormone and follicle-stimulating hormone . This results in changes in gene expression related to these hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Histrelin Acetate change over time. The drug is administered as an implant delivering continuous therapeutic doses . These implants are non-biodegradable, diffusion-controlled, hydrogel polymer reservoirs containing Histrelin Acetate that need to be replaced every 52 weeks .
Dosage Effects in Animal Models
In animal studies, the effects of Histrelin Acetate varied with different dosages . There were no signs of systemic toxicity in animals injected with up to 200 mcg/kg (rats, rabbits), or 2000 mcg/kg (mice) of Histrelin Acetate .
Metabolic Pathways
Histrelin Acetate is involved in the metabolic pathway of gonadotropin-releasing hormone (GnRH). It acts as a GnRH agonist, stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .
Transport and Distribution
The transport and distribution of Histrelin Acetate within cells and tissues occur through the bloodstream . Once administered, it acts on particular cells of the pituitary gland called gonadotropes .
Subcellular Localization
The subcellular localization of Histrelin Acetate is primarily at the GnRH receptors on the cells of the pituitary gland . Its activity is directed towards these receptors, stimulating them to release luteinizing hormone and follicle-stimulating hormone .
准备方法
Synthetic Routes and Reaction Conditions: Histrelin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: and purification through high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, histrelin acetate is produced using automated peptide synthesizers that streamline the SPPS process. The synthesized peptide is then subjected to rigorous purification and quality control measures to ensure its efficacy and safety .
化学反应分析
Types of Reactions: Histrelin acetate undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in histrelin acetate can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed:
Oxidation: Kynurenine derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with altered biological activity.
相似化合物的比较
- Leuprolide acetate
- Goserelin acetate
- Triptorelin acetate
Comparison: Histrelin acetate is unique due to its higher potency and longer duration of action compared to other GnRH agonists. While leuprolide acetate and goserelin acetate are also used in similar therapeutic contexts, histrelin acetate’s subcutaneous implant formulation provides a sustained release, reducing the frequency of administration and improving patient compliance .
属性
CAS 编号 |
220810-26-4 |
|---|---|
分子式 |
C70H94N18O16 |
分子量 |
1443.6 g/mol |
IUPAC 名称 |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H86N18O12.2C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;2*1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);2*1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1 |
InChI 键 |
BKEMVGVBBDMHKL-VYFXDUNUSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
手性 SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.CC(=O)O |
规范 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.CC(=O)O |
Pictograms |
Irritant; Health Hazard |
序列 |
XHWSYXLRP |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Histrelin Acetate and how does it interact with the body?
A1: Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). [] It works by binding to and activating GnRH receptors in the pituitary gland. [] This prolonged activation initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but ultimately leads to receptor desensitization. [, ] As a result, the production of testosterone in males and estradiol in females is significantly reduced. []
Q2: What are the main applications of Histrelin Acetate in a clinical setting?
A2: Histrelin acetate is primarily used in the palliative treatment of advanced prostate cancer. [, , , ] It is also FDA-approved for the treatment of central precocious puberty (CPP) in children. [, , ]
Q3: How is Histrelin Acetate administered to patients?
A3: Histrelin acetate is available as a subcutaneous implant that provides continuous release of the drug for up to 12 months. [, , , , ] This once-yearly administration offers convenience and improved patient compliance compared to other GnRH agonists that require more frequent injections. [, , , ]
Q4: Are there alternative formulations of Histrelin Acetate being explored?
A4: Yes, besides the commercially available subcutaneous implant, research is underway to develop a Histrelin Hydrogel Implant for both prostate cancer and CPP. [] This formulation aims to provide a more patient-friendly administration method with potential advantages such as reduced surgical procedures and lower dosing. []
Q5: What factors influence the choice of GnRH agonist for treating CPP?
A6: Several factors influence the selection of a specific GnRH agonist for CPP treatment, including the child's and caregiver's preferences, route of administration (intramuscular vs. subcutaneous), injection volume, needle size, duration of action (1-month, 3-month, 6-month, or 12-month formulations), potential side effects, and cost. []
Q6: Are there any demographic trends associated with Histrelin Acetate use in CPP treatment?
A7: Research suggests that White non-Hispanic children in the United States are more likely to receive Histrelin Acetate implants for CPP compared to minority patients, indicating a potential racial disparity in access to this treatment. []
Q7: Has there been an increase in the off-label use of GnRH agonists like Histrelin Acetate?
A8: Yes, data analysis reveals a significant increase in the off-label use of GnRH agonists, including Histrelin Acetate, in pediatric patients in the United States between 2013 and 2016. [] This trend was particularly pronounced for privately insured children compared to those covered by Medicaid. []
Q8: What is the long-term efficacy of Histrelin Acetate implants for prostate cancer?
A9: Studies have demonstrated that Histrelin Acetate implants are effective in maintaining suppressed testosterone levels (≤30 ng/dL) for up to 5 years in patients with advanced prostate cancer. [] This sustained suppression of testosterone is crucial for controlling the disease and preventing its progression. []
Q9: Are there any known instances of Histrelin Acetate implants remaining in patients for longer than intended?
A10: Yes, a case report described a patient who had a Histrelin Acetate implant remaining in place for 5 years. [] While the patient exhibited minimal pubertal progression and bone age advancement during this time, this case highlights the importance of timely implant removal and emphasizes the potential risks associated with prolonged exposure to GnRH agonists. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


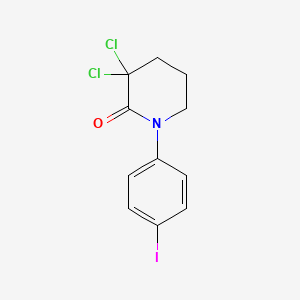

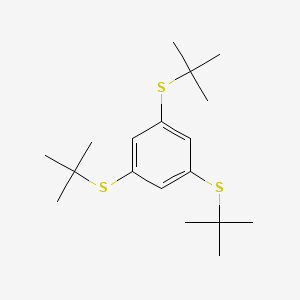
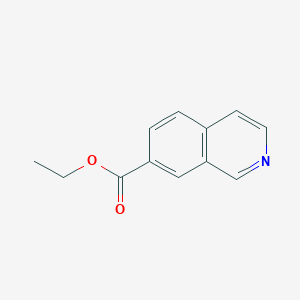
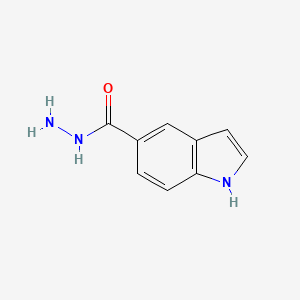

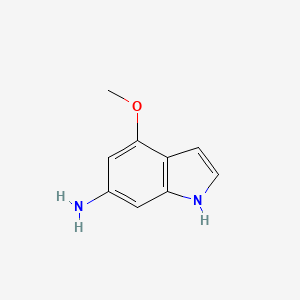



![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)

